4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]phenol
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Overview
Description
4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]phenol is a complex organic compound that features a thienopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]phenol typically involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine with phenol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives .
Scientific Research Applications
4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]phenol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione
- 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- 1-benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine
Uniqueness
4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]phenol is unique due to its specific structural features and the presence of both thienopyrimidine and phenol moieties. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds .
Properties
CAS No. |
799800-65-0 |
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Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]phenol |
InChI |
InChI=1S/C14H13N3OS/c1-8-9(2)19-14-12(8)13(15-7-16-14)17-10-3-5-11(18)6-4-10/h3-7,18H,1-2H3,(H,15,16,17) |
InChI Key |
VCSVHMZXGGPANP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC=C(C=C3)O)C |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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